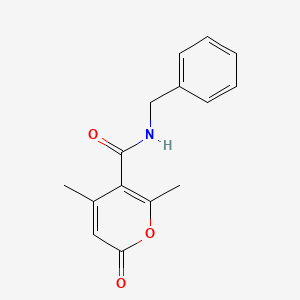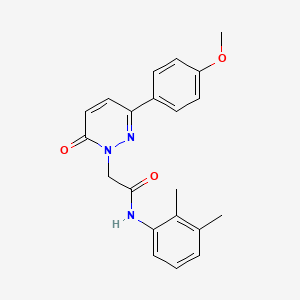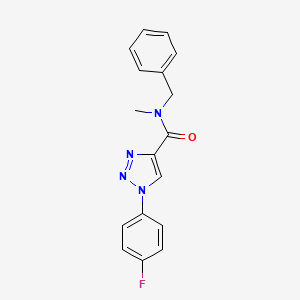
N-(2-fluorobenzyl)-6-methoxy-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-FLUOROPHENYL)METHYL]-6-METHOXY-1-(4-METHYLPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of pyridazine derivatives. This compound is characterized by its unique structure, which includes a fluorophenyl group, a methoxy group, and a methylphenyl group attached to a pyridazine ring. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.
Preparation Methods
The synthesis of N-[(2-FLUOROPHENYL)METHYL]-6-METHOXY-1-(4-METHYLPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-CARBOXAMIDE can be achieved through various synthetic routes. One common method involves the reaction of 2-fluorobenzylamine with 6-methoxy-4-oxo-1,4-dihydropyridazine-3-carboxylic acid in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions. After completion of the reaction, the product is purified using column chromatography to obtain the desired compound in high yield and purity.
Chemical Reactions Analysis
N-[(2-FLUOROPHENYL)METHYL]-6-METHOXY-1-(4-METHYLPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to produce the corresponding carboxylic acid and amine.
Scientific Research Applications
N-[(2-FLUOROPHENYL)METHYL]-6-METHOXY-1-(4-METHYLPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-CARBOXAMIDE has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications in the treatment of various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[(2-FLUOROPHENYL)METHYL]-6-METHOXY-1-(4-METHYLPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and inhibiting the activity of certain enzymes or receptors involved in disease processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it may modulate inflammatory pathways, resulting in anti-inflammatory effects.
Comparison with Similar Compounds
N-[(2-FLUOROPHENYL)METHYL]-6-METHOXY-1-(4-METHYLPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-CARBOXAMIDE can be compared with other similar compounds, such as:
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound has a similar structure but contains a thiazole ring instead of a pyridazine ring.
N-(2-FLUOROPHENYL)-2-METHYL-4-(2-METHYLPHENYL)-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE: This compound has a quinoline ring system and shares some structural similarities with the pyridazine derivative.
The uniqueness of N-[(2-FLUOROPHENYL)METHYL]-6-METHOXY-1-(4-METHYLPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-CARBOXAMIDE lies in its specific combination of functional groups and its potential biological activities, which make it a valuable compound for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C20H18FN3O3 |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
N-[(2-fluorophenyl)methyl]-6-methoxy-1-(4-methylphenyl)-4-oxopyridazine-3-carboxamide |
InChI |
InChI=1S/C20H18FN3O3/c1-13-7-9-15(10-8-13)24-18(27-2)11-17(25)19(23-24)20(26)22-12-14-5-3-4-6-16(14)21/h3-11H,12H2,1-2H3,(H,22,26) |
InChI Key |
OUHQNXNIRDBUIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CC(=O)C(=N2)C(=O)NCC3=CC=CC=C3F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(4-chlorophenyl)-5-[2-(difluoromethoxy)phenyl]-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11203819.png)
![4-(1-benzyl-1H-benzo[d]imidazol-2-yl)-N-(2-methoxyphenyl)piperazine-1-carboxamide](/img/structure/B11203821.png)
![4-{5-[(4-fluorobenzyl)sulfanyl]-1H-tetrazol-1-yl}-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B11203823.png)
![N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethylbenzamide](/img/structure/B11203829.png)
![5-Methyl-4-oxo-3-(2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)-N-(4-phenoxyphenyl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B11203834.png)
![7-Hydroxy-N-(4-methoxyphenyl)-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide](/img/structure/B11203837.png)


![3-(Acetylamino)-4-[(4-chlorophenyl)sulfonyl]benzoic acid](/img/structure/B11203848.png)
![2-[4-oxo-7-phenyl-3-(propan-2-yl)-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-phenylacetamide](/img/structure/B11203853.png)
![3-amino-4-(2-furyl)-N-(3-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B11203861.png)

![4-({[(3-Bromophenyl)methyl][(5-chloro-2-methoxyphenyl)carbamothioyl]amino}methyl)cyclohexane-1-carboxylic acid](/img/structure/B11203896.png)

